

Spectroscopic Analysis of 3-((Ethylamino)methyl)benzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 3-((Ethylamino)methyl)benzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of **3-((Ethylamino)methyl)benzonitrile**. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed, predicted ¹H and ¹³C NMR data analysis based on established spectroscopic principles and data from analogous structures. This guide is intended to serve as a practical resource for the characterization and quality control of **3-**

((Ethylamino)methyl)benzonitrile in a research and development setting.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for **3- ((Ethylamino)methyl)benzonitrile**. These predictions are based on the analysis of chemical shift increments, spin-spin coupling patterns, and data from structurally related compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, Coupling Constants, and Assignments for **3-((Ethylamino)methyl)benzonitrile**.



Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~ 7.65	S	-	1H	Ar-H (H2)
~ 7.60	d	~ 7.8	1H	Ar-H (H4)
~ 7.50	d	~ 7.8	1H	Ar-H (H6)
~ 7.45	t	~ 7.8	1H	Ar-H (H5)
~ 3.85	S	-	2H	-CH2-Ar
~ 2.70	q	~ 7.2	2H	-CH₂-CH₃
~ 1.50	br s	-	1H	-NH-
~ 1.15	t	~ 7.2	3Н	-CH₃

Note: The chemical shift of the N-H proton is highly dependent on solvent and concentration and may appear as a broad singlet.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **3-((Ethylamino)methyl)benzonitrile**.



Chemical Shift (δ, ppm)	Assignment
~ 142.0	Ar-C (C3)
~ 133.0	Ar-C (C6)
~ 131.5	Ar-C (C4)
~ 130.0	Ar-C (C5)
~ 129.5	Ar-C (C2)
~ 118.5	-C≡N
~ 112.5	Ar-C (C1)
~ 53.0	-CH₂-Ar
~ 44.0	-CH2-CH3
~ 15.0	-CH₃

Experimental Protocols

The following are generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra of **3- ((Ethylamino)methyl)benzonitrile**.

Sample Preparation

- Sample Weighing: Accurately weigh approximately 5-10 mg of 3-((Ethylamino)methyl)benzonitrile.
- Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for neutral organic molecules.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.



 Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

NMR Data Acquisition

The spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]

¹H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-8 ppm.
- Acquisition Time: Typically 2-4 seconds.
- Relaxation Delay: A relaxation delay of 1-5 seconds.
- Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
- Temperature: 298 K (25 °C).

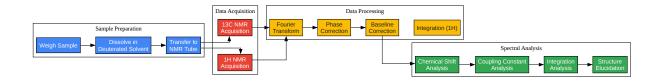
¹³C NMR Acquisition Parameters:

- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
- Spectral Width: A spectral width of approximately 200-220 ppm, centered around 100-110 ppm.
- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay: A relaxation delay of 2-5 seconds.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C
 NMR due to the lower natural abundance of the ¹³C isotope.
- Temperature: 298 K (25 °C).



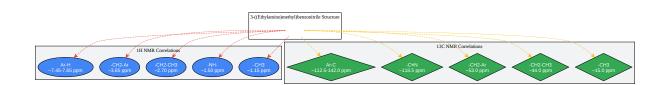
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the structural correlations of **3-((Ethylamino)methyl)benzonitrile**.



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Caption: Experimental Workflow for NMR Analysis.



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Caption: Structure-Spectra Correlation Map.



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References

- 1. rsc.org [rsc.org]
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